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Compound of Interest

Compound Name:
5-Methyl-2-(3-

nitrobenzoyl)pyridine

CAS No.: 1187166-63-7

Cat. No.: B1391943

Get Quote

Executive Summary & Application Context
5-Methyl-2-benzoylpyridine (CAS: 1835-99-0) serves as a critical scaffold in the synthesis of

thiosemicarbazone-based iron chelators, a class of compounds exhibiting potent anti-

neoplastic activity (e.g., Triapine analogs).[1] While the parent ketone is the synthetic

precursor, the thiosemicarbazone derivatives are the pharmacologically active agents.

This guide characterizes the electronic absorption profile of the parent scaffold and

systematically compares it to its derivatives and non-methylated analogs.[2] Accurate UV-Vis

profiling is essential for:

Purity Assessment: Distinguishing the ketone precursor from the thiosemicarbazone product.

Chelation Monitoring: Tracking the bathochromic shifts that confirm metal coordination (Fe,

Cu, Ni).[1]

Solvatochromic Analysis: Determining the polarity of the binding pocket in biological assays.
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Electronic Structure & Theoretical Basis
The UV-Vis spectrum of 5-methyl-2-benzoylpyridine is dominated by two primary electronic

transitions. The 5-methyl group acts as a weak auxochrome, exerting a hyperconjugative (+I)

effect that destabilizes the HOMO, leading to a slight reduction in the HOMO-LUMO gap

compared to the unsubstituted 2-benzoylpyridine.

Electronic Transition Pathway (Graphviz)
The following diagram illustrates the electronic transitions and the influence of substituents on

the spectral shift.
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Caption: Electronic influence of the 5-methyl substituent on the pyridine-carbonyl chromophore

system, resulting in characteristic bathochromic shifts.[1]

Spectral Data Comparison
The following tables synthesize experimental data and theoretical predictions to provide a

baseline for characterization.

Table 1: Comparative Absorption Maxima ( )
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This table compares the 5-methyl derivative with the unsubstituted parent and the biologically

active thiosemicarbazone form.[1]

Compound

Primary
Band (

)

Secondary
Band (

)

Charge
Transfer /
Ligand
Band

Solvent Notes

2-

Benzoylpyridi

ne (Parent)

260–265 nm 315–320 nm N/A EtOH
Baseline

reference.[1]

5-Methyl-2-

benzoylpyridi

ne

270–278 nm 325–330 nm N/A EtOH

Methyl group

causes ~5–

10 nm red

shift due to

hyperconjuga

tion.[1]

Thiosemicarb

azone

Derivative

295 nm

(C=S)

327 nm (C=O

remnant)

383 nm

(C=N)
DMSO/EtOH

Formation of

C=N bond

creates a

new, intense

band >350

nm.[1]

Metal

Complex

(e.g., Cu-L)

~290 nm Masked 400–460 nm DMSO

Strong

Ligand-to-

Metal Charge

Transfer

(LMCT) band

appears.[1]

Table 2: Solvatochromic Effects
The position of the

transition is highly sensitive to solvent polarity.
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Solvent Polarity Index

Expected

(

)

Mechanism

Cyclohexane 0.2 ~335 nm

Non-polar; minimal

stabilization of ground

state

electrons.[1]

Ethanol 5.2 ~325 nm

H-bonding stabilizes

the ground state lone

pair, increasing

transition energy (Blue

Shift).[1]

Water 9.0 ~315–320 nm

Strong H-bonding

causes significant

hypsochromic (Blue)

shift.[1]

Experimental Protocol: Reliable Characterization
To ensure data integrity and reproducibility, follow this standardized protocol for spectral

acquisition.

Reagents & Equipment[3][4][5][6][7]
Solvent: Spectroscopic grade Ethanol or Acetonitrile (cutoff <200 nm).[1]

Concentration: Prepare a stock solution of

M, dilute to

M for scanning.

Blank: Pure solvent from the same batch used for dissolution.
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Step-by-Step Workflow (Graphviz)[1]
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Caption: Workflow for UV-Vis quality control of 5-methyl-2-benzoylpyridine. Detection of bands

>350 nm indicates contamination with thiosemicarbazone derivatives.

Critical Analysis Points[1][3][6][8][9][10]
Purity Check: The ketone (starting material) should not have significant absorption above

350 nm. If a peak appears around 380 nm, it indicates conversion to the thiosemicarbazone

or contamination.

Isomer Verification: 5-methyl substitution results in a cleaner, single-peak profile in the 270

nm region compared to 6-methyl isomers, which often show steric distortion effects leading

to broader or split bands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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